molecular formula C11H17F3N4O3S B2707014 1-(1-(ethylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034283-06-0

1-(1-(ethylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2707014
CAS RN: 2034283-06-0
M. Wt: 342.34
InChI Key: VBMUSZOBNHHLLB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine and triazole rings, as well as the trifluoromethyl and ethylsulfonyl groups. These functional groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Antimicrobial Activity

This compound has been investigated for its efficacy as an antimicrobial agent. Several derivatives were synthesized and evaluated in vitro against standard bacterial strains (Xanthomonas axonopodis pv. vesicatoria and Ralstonia solanacearum) as well as fungal pathogens (Alternaria solani and Fusarium solani) affecting tomato plants. Notably, compounds 8b, 8d, 8g, 8h, 8i, and 8j exhibited significant potent antimicrobial activities compared to standard drugs like Chloramphenicol and Mancozeb .

Anti-Fibrotic Properties

In a separate study, novel derivatives containing a similar piperidine scaffold were synthesized. Among these, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate demonstrated better anti-fibrotic activities than Pirfenidone, a known anti-fibrotic drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals .

properties

IUPAC Name

2-(1-ethylsulfonylpiperidin-4-yl)-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N4O3S/c1-3-22(20,21)17-6-4-8(5-7-17)18-10(19)16(2)9(15-18)11(12,13)14/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMUSZOBNHHLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)N2C(=O)N(C(=N2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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